2-Amino-3-fluoroisonicotinonitrile
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Overview
Description
2-Amino-3-fluoroisonicotinonitrile is a chemical compound with the molecular formula C6H4FN3. It is a derivative of isonicotinonitrile, where the amino group is positioned at the second carbon and the fluoro group at the third carbon of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoroisonicotinonitrile typically involves the fluorination of isonicotinonitrile derivatives. One common method includes the reaction of 2-aminoisonicotinonitrile with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized to ensure high purity and yield, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluoroisonicotinonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The amino and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, fluorinated derivatives, and complex organic molecules used in pharmaceuticals and materials science .
Scientific Research Applications
2-Amino-3-fluoroisonicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-3-fluoroisonicotinonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroisonicotinonitrile: Similar in structure but lacks the amino group.
3-Amino-2-fluoropyridine: Similar but with different positioning of the amino and fluoro groups.
2-Amino-4-fluoropyridine: Another fluorinated pyridine derivative with different substitution patterns
Uniqueness
2-Amino-3-fluoroisonicotinonitrile is unique due to the specific positioning of the amino and fluoro groups, which can influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in the synthesis of specialized organic molecules and potential therapeutic agents .
Properties
Molecular Formula |
C6H4FN3 |
---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
2-amino-3-fluoropyridine-4-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c7-5-4(3-8)1-2-10-6(5)9/h1-2H,(H2,9,10) |
InChI Key |
YCNQWCURPQRBRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C#N)F)N |
Origin of Product |
United States |
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